molecular formula C10H9NO B2987718 (2-Isocyanatocyclopropyl)benzene CAS No. 63006-15-5

(2-Isocyanatocyclopropyl)benzene

Cat. No.: B2987718
CAS No.: 63006-15-5
M. Wt: 159.188
InChI Key: DYUXVJAFBUZREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isocyanatocyclopropyl)benzene is a bicyclic aromatic compound featuring a cyclopropane ring fused to a benzene ring, with an isocyanate (-NCO) functional group attached to the cyclopropane moiety. Its synthesis involves Curtius rearrangement of azides derived from bromophenylcyclopropane carboxylic acids, as described in studies on radical cyclization reactions . The compound exhibits unique reactivity due to the strain inherent in the cyclopropane ring and the electrophilic nature of the isocyanate group. Notably, the trans-isomer of this compound resists cyclization under homolytic conditions, instead undergoing reduction to yield the trans-isomer as the primary product, while the cis-isomer forms trace cyclized products like 4,5-dihydrobenzo[c]azepin-1-one .

Properties

IUPAC Name

(2-isocyanatocyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUXVJAFBUZREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N=C=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63006-15-5
Record name (2-isocyanatocyclopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isocyanatocyclopropyl)benzene typically involves the reaction of cyclopropylamine with phosgene to form cyclopropyl isocyanate, which is then reacted with benzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Formation of cyclopropylbenzene oxides.

    Reduction: Formation of (2-aminocyclopropyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(2-Isocyanatocyclopropyl)benzene is a chemical compound with applications in scientific research, particularly in the synthesis of various other compounds. It is also known by other names such as Benzene, (2-isocyanatocyclopropyl)- , and has CAS number 63006-15-5 .

Scientific Research Applications

  • This compound as an Intermediate: this compound can be used in the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives .
  • Glucosylceramide Synthase (GCS) Inhibitors: It can be used as a building block in the creation of GCS inhibitors, useful for treating metabolic diseases such as lysosomal storage diseases . Combination therapies including enzyme replacement therapy (ERT) and small molecule therapy (SMT) may involve compounds derived from this compound to reduce substrate accumulation in patients with lysosomal storage diseases .
  • 11β-HSD1 Inhibitors: this compound derivatives are used in the creation of 11β-HSD1 inhibitors . These inhibitors are investigated for the treatment of conditions such as hypertension, hyperlipidemia, cognitive impairment, elevated intra-ocular pressure, bone diseases such as osteoporosis, tuberculosis, leprosy, psoriasis, and impaired wound healing .

trans-2-Phenylcyclopropyl isocyanate, a synonym for this compound, is associated with several hazards :

  • Harmful if swallowed, in contact with skin, or inhaled
  • Causes skin and serious eye irritation
  • May cause respiratory irritation

Mechanism of Action

The mechanism of action of (2-Isocyanatocyclopropyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Comparison

The table below compares (2-Isocyanatocyclopropyl)benzene with structurally related compounds:

Compound Molecular Formula Key Structural Features Synthesis Method
This compound C₁₀H₉NO Cyclopropane fused to benzene, -NCO group Curtius rearrangement of azides
1-Bromo-2-(2-isocyanatopropyl)benzene C₁₀H₁₀BrNO Propyl chain with -NCO, bromine substituent Not specified (see )
Oxiranyl isocyanate derivatives (e.g., (2-bromophenyl)-3-isocyanatooxirane) C₉H₈BrNO₂ Epoxide (oxirane) ring, -NCO group Curtius rearrangement

Key Observations :

  • The cyclopropane ring in this compound introduces significant steric strain, influencing its reactivity compared to less strained systems like propyl or oxiranyl analogs.
  • Bromine substituents (e.g., in 1-bromo-2-(2-isocyanatopropyl)benzene) enhance electrophilicity and alter reaction pathways, favoring substitution or elimination reactions .

Reactivity in Radical Cyclization Reactions

Radical-mediated reactions highlight critical differences:

  • Cyclopropane Derivatives: this compound predominantly undergoes reduction (e.g., with tributyltin hydride) rather than cyclization due to steric hindrance and isomerization dynamics.
  • Oxiranyl Derivatives: (2-Bromophenyl)-3-isocyanatooxirane forms 5H-6-oxa-8-azabenzocyclohepten-9-one as a minor product, suggesting that the smaller epoxide ring facilitates faster cyclization despite similar steric constraints .

Hazard and Ecological Profile Comparison

Comparatively:

  • General Aromatic Isocyanates: Compounds like phenyl isocyanate are known for acute toxicity (respiratory irritants) and environmental persistence.

Biological Activity

(2-Isocyanatocyclopropyl)benzene, a compound of interest in various chemical and biological studies, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is an isocyanate derivative with a cyclopropyl group attached to a benzene ring. Its molecular formula is C₉H₈N₂O, and it is characterized by the presence of an isocyanate functional group (-N=C=O), which is known for its reactivity and potential toxicity.

The biological activity of this compound can be attributed to its isocyanate group, which can react with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially resulting in cytotoxic effects.

  • Cytotoxicity : Studies have indicated that compounds with isocyanate groups can induce cell death through apoptosis or necrosis. The mechanism often involves oxidative stress and disruption of cellular homeostasis.
  • Genotoxicity : Isocyanates have been implicated in DNA damage. Research indicates that exposure to these compounds can lead to chromosomal aberrations and mutations.

Toxicological Studies

Toxicological assessments of this compound have shown that it may exhibit harmful effects on human health. The following table summarizes key findings from various studies:

StudyFindingsReference
Rothman et al. (1996)Significant reductions in lymphocyte counts in workers exposed to benzene derivatives
Lan et al. (2004)Observed hematotoxicity linked to exposure to benzene derivatives
Dearfield et al. (2017)Identified genotoxic potential through retrospective analysis of available data

Case Study 1: Occupational Exposure

A study involving gas station workers exposed to benzene derivatives reported significant health effects, including chromosomal rearrangements and reduced natural killer (NK) cell counts. These findings suggest a correlation between occupational exposure to isocyanates and adverse health outcomes, including miscarriages among female workers .

Case Study 2: Genotoxicity Assessment

Using benzene as a case study for assessing genotoxicity frameworks, researchers evaluated the accumulated data on genetic damage associated with exposure to benzene derivatives. The study highlighted the importance of understanding the mechanisms of genetic damage induced by these compounds and their implications for human health risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.